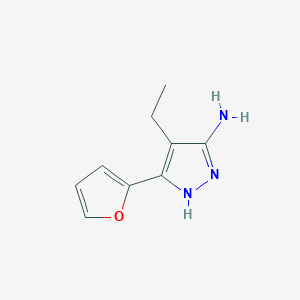![molecular formula C13H28N2 B13317424 {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine is an organic compound with the molecular formula C₁₃H₂₈N₂ It is a tertiary amine characterized by a cyclohexyl group substituted with two methyl groups and a propyl chain attached to a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine typically involves the reaction of 3,3-dimethylcyclohexylamine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the tertiary amine group.
Substitution: Compounds with different nucleophiles replacing the dimethylamine group.
科学的研究の応用
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and surfactants.
作用機序
The mechanism of action of {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
- {3-[(3,4-Dimethylcyclohexyl)amino]propyl}dimethylamine
- {3-[(3,3-Dimethylcyclohexyl)amino]propyl}ethylamine
- {3-[(3,3-Dimethylcyclohexyl)amino]propyl}methylamine
Comparison: {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C13H28N2 |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
N-(3,3-dimethylcyclohexyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-13(2)8-5-7-12(11-13)14-9-6-10-15(3)4/h12,14H,5-11H2,1-4H3 |
InChIキー |
AGJGKTPBXDKEBA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)NCCCN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


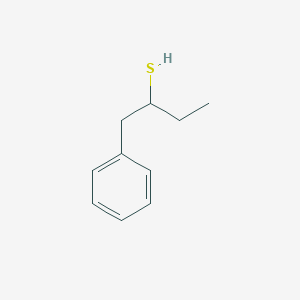
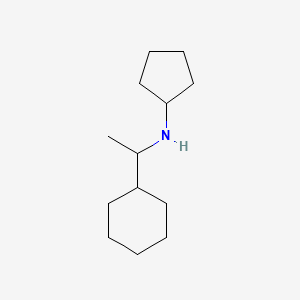
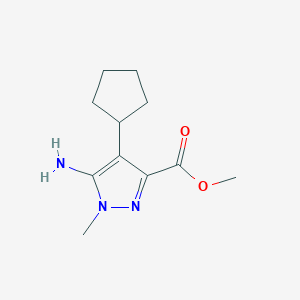

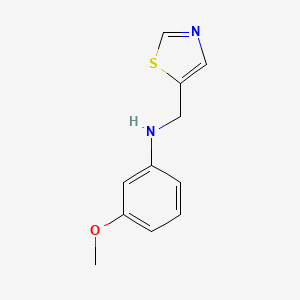

![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
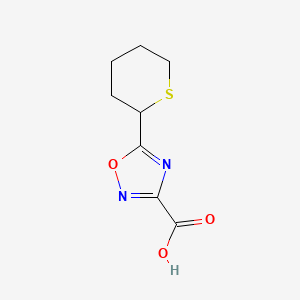

amine](/img/structure/B13317417.png)
